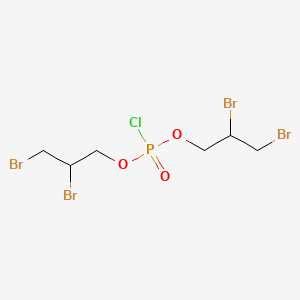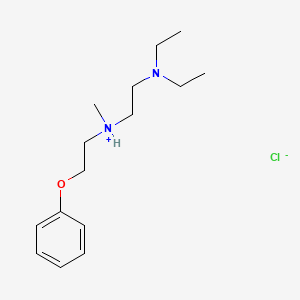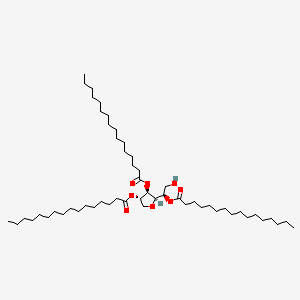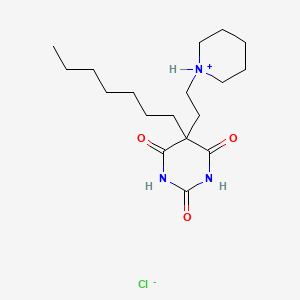
Trinitrophenylaminolauroyl-*glucocerebro side
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trinitrophenylaminolauroyl-glucocerebroside is a complex glycosphingolipid derivative. This compound is characterized by the presence of a trinitrophenyl group, an aminolauroyl chain, and a glucocerebroside backbone. Glucocerebrosides are essential components of cell membranes and play a crucial role in various biological processes, including cell signaling and membrane stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trinitrophenylaminolauroyl-glucocerebroside involves multiple steps. The process typically begins with the preparation of glucocerebroside from natural sources such as human placental tissue . The glucocerebroside is then subjected to a series of chemical reactions to introduce the trinitrophenyl and aminolauroyl groups.
Preparation of Glucocerebroside: Glucocerebroside is isolated and purified from human placental tissue using techniques such as chromatography.
Introduction of Aminolauroyl Group: The aminolauroyl group is introduced through an amide bond formation reaction. This involves reacting glucocerebroside with lauroyl chloride in the presence of a base such as triethylamine.
Introduction of Trinitrophenyl Group: The trinitrophenyl group is introduced through a nitration reaction. This involves reacting the aminolauroyl-glucocerebroside with trinitrobenzene in the presence of a nitrating agent such as nitric acid.
Industrial Production Methods
Industrial production of trinitrophenylaminolauroyl-glucocerebroside follows similar synthetic routes but on a larger scale. The process involves the use of large-scale chromatography for purification and automated reactors for the chemical reactions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Trinitrophenylaminolauroyl-glucocerebroside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the trinitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted glucocerebrosides with different functional groups.
Scientific Research Applications
Trinitrophenylaminolauroyl-glucocerebroside has several scientific research applications:
Chemistry: Used as a model compound for studying glycosphingolipid chemistry and reactions.
Biology: Investigated for its role in cell membrane stability and signaling pathways.
Industry: Used in the development of biochemical assays and as a standard in analytical techniques.
Comparison with Similar Compounds
Similar Compounds
Glucocerebroside: The parent compound, essential for cell membrane structure and function.
Galactocerebroside: Similar structure but with a galactose moiety instead of glucose, primarily found in the nervous system.
Lactosylceramide: A more complex glycosphingolipid with additional sugar residues, involved in cell signaling.
Uniqueness
Trinitrophenylaminolauroyl-glucocerebroside is unique due to the presence of the trinitrophenyl and aminolauroyl groups, which impart distinct chemical properties and biological activities. These modifications enhance its stability and interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C42H71N5O14 |
|---|---|
Molecular Weight |
870.0 g/mol |
IUPAC Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-(3,4,5-trinitroanilino)dodecanamide |
InChI |
InChI=1S/C42H71N5O14/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-35(49)32(30-60-42-41(53)40(52)39(51)36(29-48)61-42)44-37(50)25-22-19-16-13-11-14-17-20-23-26-43-31-27-33(45(54)55)38(47(58)59)34(28-31)46(56)57/h21,24,27-28,32,35-36,39-43,48-49,51-53H,2-20,22-23,25-26,29-30H2,1H3,(H,44,50)/b24-21+/t32-,35+,36+,39+,40-,41+,42+/m0/s1 |
InChI Key |
RLTHZYLHHOPECX-QTEFMMDCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCCNC2=CC(=C(C(=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCNC2=CC(=C(C(=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Acetamide,N-(3-ethoxypropyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13750276.png)




![3-[(4-Fluorobenzyl)sulfanyl]-6-propoxypyridazine](/img/structure/B13750316.png)
